molecular formula C23H19N3O3S B2757628 4-acetyl-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 941967-94-8

4-acetyl-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2757628
CAS RN: 941967-94-8
M. Wt: 417.48
InChI Key: UMMZMSLVUNFUSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-acetyl-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial and Analgesic Properties

  • Antimicrobial Studies : The synthesis of new pyridine derivatives, including structures similar to 4-acetyl-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide, has shown promise in antimicrobial activities. These compounds, synthesized from 2-amino substituted benzothiazoles, have been screened for antibacterial and antifungal properties, demonstrating variable and modest activity against various bacterial and fungal strains (Patel et al., 2007); (Patel et al., 2009); (Patel et al., 2011).
  • Analgesic and Anti-Inflammatory Agents : A study involving the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, which share a structural similarity to the compound , revealed their potential as analgesic and anti-inflammatory agents. These compounds exhibited significant COX-2 inhibitory activity, analgesic effects, and anti-inflammatory properties (Abu‐Hashem et al., 2020).

Applications in Cancer Research

  • Anticancer Activity : Studies have shown that Co(II) complexes of compounds structurally similar to 4-acetyl-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide, such as 4-((pyridin-2-ylmethylene)amino)-N-(thiazol-2-yl)benzenesulfonamide, have been synthesized and investigated for their anticancer properties. These compounds exhibited promising results in in vitro cytotoxicity studies against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).
  • Cytotoxicity Studies : The synthesis and evaluation of various pyridine derivatives, including those structurally related to the subject compound, have demonstrated significant cytotoxic effects on various cancer cell lines, including human monocytic leukemia and human hepatoma cells (Hour et al., 2007).

Other Applications

  • Vascular Endothelial Growth Factor Receptor-2 Inhibition : Research into substituted benzamides, which are structurally similar to the compound , has identified them as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These findings are significant in the context of developing treatments for diseases where VEGFR-2 plays a crucial role (Borzilleri et al., 2006).

properties

IUPAC Name

4-acetyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S/c1-15(27)16-6-8-17(9-7-16)22(28)26(14-18-5-3-4-12-24-18)23-25-20-11-10-19(29-2)13-21(20)30-23/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMZMSLVUNFUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.